2,6-Dimethylhepta-3,4-diene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

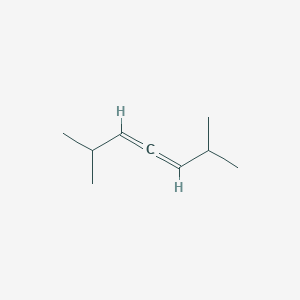

2,6-Dimethylhepta-3,4-diene is an organic compound belonging to the class of branched unsaturated hydrocarbons It is characterized by the presence of two methyl groups attached to a heptadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylhepta-3,4-diene can be achieved through several methods. One common approach involves the reaction of appropriate alkenes under specific conditions to form the desired diene. For instance, the reaction of 2,6-dimethylheptane with a dehydrogenation catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes. These processes often utilize catalytic dehydrogenation of alkanes or alkenes under controlled temperature and pressure conditions to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylhepta-3,4-diene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the diene into saturated hydrocarbons.

Substitution: The diene can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.

Major Products Formed

Oxidation: Epoxides and alcohols.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives.

Scientific Research Applications

2,6-Dimethylhepta-3,4-diene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethylhepta-3,4-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, where electrophiles attack the double bonds, leading to the formation of carbocation intermediates. These intermediates can further react to form various products. The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

- 2,6-Dimethyl-2,4-heptadiene

- 2,6-Dimethyl-1,5-heptadiene

- 2,5-Dimethylhepta-2,6-dienoic acid

Uniqueness

2,6-Dimethylhepta-3,4-diene is unique due to its specific structural arrangement and the presence of two methyl groups at distinct positions on the heptadiene backbone. This structural feature imparts unique chemical properties and reactivity patterns, distinguishing it from other similar compounds .

Biological Activity

2,6-Dimethylhepta-3,4-diene is a hydrocarbon compound belonging to the class of alkenes. Its unique structure, characterized by a diene system, positions it as a compound of interest in various biological studies. This article aims to explore the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a seven-carbon backbone with two double bonds located between the third and fourth carbons.

Biological Activities

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of diene compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : A study on curcumin derivatives demonstrated that diene structures can enhance anticancer activity. The derivatives exhibited a dose-dependent reduction in tumor volume in animal models, suggesting that similar mechanisms may be applicable to this compound .

2. Antimicrobial Properties

Compounds with diene functionalities have been reported to possess antimicrobial activity against both bacterial and fungal strains. This activity is often attributed to the ability of these compounds to disrupt microbial cell membranes.

- Research Findings : A comparative study found that diene compounds inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential applications in developing new antimicrobial agents.

3. Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Research has shown that certain diene compounds can modulate inflammatory pathways.

- Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation markers in vitro .

Data Table: Biological Activities of Related Dienes

Properties

CAS No. |

69888-08-0 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

InChI |

InChI=1S/C9H16/c1-8(2)6-5-7-9(3)4/h6-9H,1-4H3 |

InChI Key |

LRWKQYNJFHGVFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C=C=CC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.